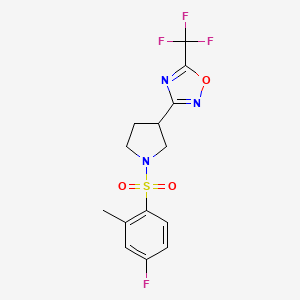
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their wide range of biological activities. In the context of synthesizing compounds with potential anti-cancer properties, researchers have focused on the tetrahydropyridine (THP) derivatives, which have shown to depend on the nature of the substituents on the THP ring system . The synthesis process typically involves the reaction of isonicotinic acid hydrazide with triethyl orthoacetate/orthobenzoate, followed by the use of mesitylene sulfonyl hydroxylamine (MSH) to prepare the N-amino salt as an aminating agent. Subsequent reactions with substituted acid chlorides/sulfonyl chlorides yield stable ylides, which are then reduced to furnish the target compounds .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which can be substituted at various positions to modify the compound's biological activity. The presence of a sulfonyl group, as seen in the sulfone derivatives containing 1,3,4-oxadiazole moieties, is significant for antibacterial activity . The introduction of a pyridinium group into the 1,3,4-oxadiazole structure has also been shown to enhance antibacterial activities .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and the nature of the sulfonyl group. For instance, sulfone derivatives have demonstrated good antibacterial activities against rice bacterial leaf blight, and their mechanism of action includes the inhibition of extracellular polysaccharide production and downregulation of related gene expression . The pyridinium-tailored 1,3,4-oxadiazole derivatives exhibit inhibition activities against various pathogenic bacteria, suggesting that the pyridinium group plays a crucial role in the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure and can be studied through thermo-acoustical parameters. For example, the synthesis and characterization of binary solutions of certain 1,3,4-oxadiazole derivatives in solvents like DMSO and DMF have been conducted, and parameters such as viscosity, ultrasonic velocity, and density have been measured . These properties are interpreted in terms of solute-solvent and solute-solute interactions, which are crucial for understanding the behavior of these compounds in biological systems .
Applications De Recherche Scientifique
Anticancer Potential
- Substituted 1,3,4-oxadiazoles, including derivatives like the compound , have been explored for their anticancer properties. The functionalized tetrahydropyridine (THP) moiety in these compounds plays a crucial role in enhancing biological activity, showing potential in combating cancer, particularly in breast cancer cell lines (Redda & Gangapuram, 2007).
Antimicrobial and Antitubercular Activities
- Various oxadiazole derivatives have shown significant antimicrobial and antitubercular effects. For example, certain sulfonamide pyrazole oxadiazole derivatives have demonstrated promising antimicrobial and antitubercular potential (Shingare et al., 2022). Furthermore, sulfonyl derivatives of 1,3,4-oxadiazoles have been identified as potent agents against tuberculosis (Kumar et al., 2013).
Inhibitory Effects on Specific Cellular Targets
- Research has discovered that certain 1,2,4-oxadiazole derivatives act as apoptosis inducers in various cancer cell lines. These compounds have been found to arrest cancer cells in specific phases, leading to apoptosis (Zhang et al., 2005).
Synthesis and Polymerization in Material Science
- The compound and its related derivatives have been used in the synthesis of novel polymers with specific characteristics, such as those containing pyridine and sulfone moieties, exhibiting unique physicochemical properties (Liu et al., 2013).
Radiopharmaceutical Applications
- Derivatives of 1,2,4-oxadiazole have been utilized in the development of radiopharmaceuticals for PET imaging, indicating potential in diagnostic imaging and drug discovery (Luo et al., 2019).
Propriétés
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3O3S/c1-8-6-10(15)2-3-11(8)25(22,23)21-5-4-9(7-21)12-19-13(24-20-12)14(16,17)18/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLBOZJIXQLVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)
![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)
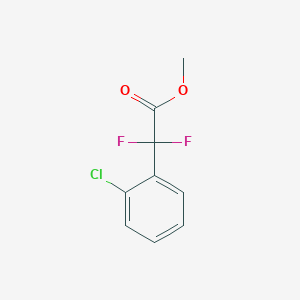
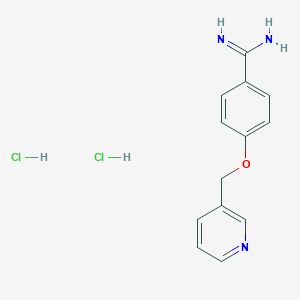
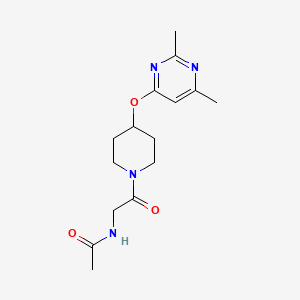
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B3010435.png)
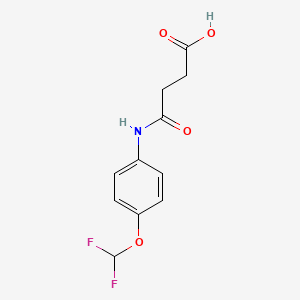
![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)
![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)
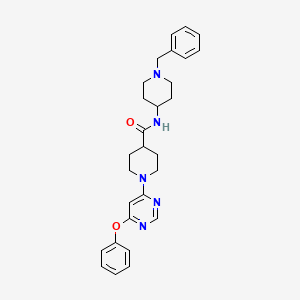
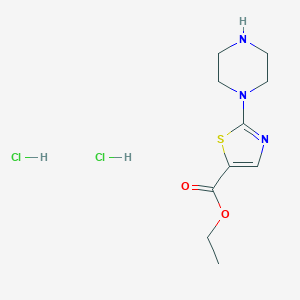
![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)